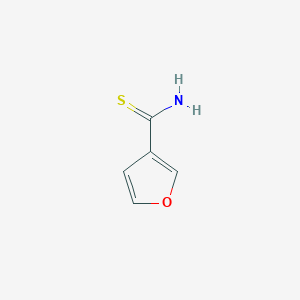

Furan-3-carbothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

furan-3-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c6-5(8)4-1-2-7-3-4/h1-3H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPWEMZQNZDEMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Furan 3 Carbothioamide and Its Derivatives

Direct Synthesis Strategies for the Furan-3-Carbothioamide Core

The direct synthesis of the parent this compound, while not extensively documented, can be approached through several established methods for thioamide formation, starting from readily available furan-3-carboxylic acid derivatives. These strategies primarily involve the thionation of amides or the conversion of nitriles.

One principal route is the thionation of furan-3-carboxamide (B1318973) . This transformation can be achieved using various thionating agents. Lawesson's reagent is a common choice for this type of conversion. mdpi.comorganic-chemistry.org Another effective reagent system is a combination of phosphorus pentasulfide (P₄S₁₀) and hexamethyldisiloxane (B120664) (HMDO). acs.org These reagents effectively replace the carbonyl oxygen of the amide with a sulfur atom to yield the desired thioamide.

Another viable strategy starts with furan-3-carbonitrile . The nitrile group can be converted to a primary thioamide through several methods. A simple approach involves treatment with ammonium (B1175870) sulfide (B99878), a reaction that can be accelerated using microwave irradiation. thieme-connect.com Alternatively, the conversion can be accomplished by reacting the nitrile with hydrogen sulfide in the presence of catalysts such as anion-exchange resins or phase-transfer catalysts. tandfonline.comthieme-connect.com A reagent system composed of phosphorus pentasulfide and sodium sulfite (B76179) or dithionite (B78146) has also been shown to be effective for the rapid thionation of nitriles at room temperature. researchgate.net

The Willgerodt-Kindler reaction represents another potential, albeit less direct, pathway. wikipedia.orgorganic-chemistry.org This reaction typically converts an aryl alkyl ketone to a terminal thioamide. Theoretically, a suitable precursor like 3-acetylfuran could be reacted with sulfur and an amine (e.g., morpholine) to yield a phenylacetothioamide derivative, which upon further modification could lead to the this compound core. wikipedia.orgbenthamdirect.com

Synthesis of Furan-Containing Carbothioamide Derivatives

A wide array of furan-containing carbothioamide derivatives has been synthesized, often as intermediates for more complex heterocyclic systems or for direct evaluation of their biological properties. These methods typically involve the condensation of a furan-containing precursor with a thiosemicarbazide (B42300) or a related reagent.

Approaches Utilizing Furan (B31954) Imidazolyl Ketones and Thiosemicarbazides

A prominent method for synthesizing furan-containing carbothioamides involves the reaction of furan imidazolyl ketones with thiosemicarbazides. Specifically, carbothioamides (thiosemicarbazones) can be generated in high yields by reacting 1-(2-(furan-2-yl)-4-methyl-1H-imidazol-5-yl)ethan-1-one with various N-arylthiosemicarbazides. wikipedia.orgtandfonline.com This acid-catalyzed condensation typically occurs in ethanol (B145695) and provides a direct route to complex thioamide structures incorporating both furan and imidazole (B134444) rings. tandfonline.com

| Starting Ketone | Thiosemicarbazide | Product | Reference |

| 1-(2-(furan-2-yl)-4-methyl-1H-imidazol-5-yl)ethan-1-one | N-Arylhydrazinecarbothioamide | 2-(1-(2-(furan-2-yl)-4-methyl-1H-imidazol-5-yl)ethylidene)-N-arylhydrazine-1-carbothioamide | wikipedia.orgtandfonline.com |

Cyclization Reactions Involving Chalcones and Thiosemicarbazide/Semicarbazide

The reaction of furan-containing chalcones (α,β-unsaturated ketones) with thiosemicarbazide is a widely used and versatile method for preparing 4,5-dihydro-1H-pyrazole-1-carbothioamides. rsc.orgmdpi.comtandfonline.com This cyclocondensation reaction is typically carried out in an alcoholic solvent under either acidic or basic conditions. tandfonline.comrsc.org The resulting pyrazoline ring is substituted with a furan group at the 3- or 5-position and a carbothioamide group at the 1-position. These compounds serve as important scaffolds for further synthetic transformations. thieme-connect.comresearchgate.netnih.govnih.gov

| Furan Chalcone | Reagent | Product | Reference |

| 1-(Furan-2-yl)-3-aryl-prop-2-en-1-one | Thiosemicarbazide | 5-Aryl-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | rsc.org |

| 1-Aryl-3-(furan-2-yl)-prop-2-en-1-one | Thiosemicarbazide | 3-Aryl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | tandfonline.commdpi.comtandfonline.com |

Methods Employing Oxazolones and Thiosemicarbazide

Furan-based carbothioamides can also be synthesized from oxazolone (B7731731) precursors. The reaction of 2-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethylene)oxazol-5-one with thiosemicarbazide in refluxing glacial acetic acid, using sodium acetate (B1210297) as a catalyst, yields 3-(3,4-dimethoxyphenyl)-5-(furan-2-ylmethylene)-6-oxo-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide. rsc.orgbeilstein-journals.org This method provides a pathway to triazine-based thioamides incorporating a furan moiety.

| Oxazolone | Reagent | Product | Reference |

| 2-(3,4-Dimethoxyphenyl)-4-(furan-2-ylmethylene)oxazol-5-one | Thiosemicarbazide | 3-(3,4-Dimethoxyphenyl)-5-(furan-2-ylmethylene)-6-oxo-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide | rsc.orgbeilstein-journals.org |

Condensation Reactions for Hydrazinecarbothioamide Derivatives

A straightforward and common method for preparing furan-containing hydrazinecarbothioamide derivatives is the direct condensation of a furan aldehyde with thiosemicarbazide or its substituted analogs. researchgate.netacs.org For instance, reacting furan-2-carbaldehyde (furfural) or its derivatives (e.g., 5-nitrofuran-2-carbaldehyde) with thiosemicarbazide in a suitable solvent like methanol (B129727) or ethanol yields the corresponding 2-(furanylmethylene)hydrazinecarbothioamide. acs.orgmdpi.com These compounds are valuable intermediates for synthesizing other heterocyclic systems like thiazolidinones and thioxotetrahydropyrimidinones. rsc.org

| Furan Aldehyde | Reagent | Product | Reference |

| Furan-2-carbaldehyde | Thiosemicarbazide | 2-(Furan-2-ylmethylene)hydrazinecarbothioamide | acs.orgrsc.org |

| 5-Nitro-2-furfural | (Substituted)phenyl/pyridyl thiosemicarbazide | N-(Aryl/pyridyl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarbothioamide | mdpi.com |

| 5-Substituted-furan-2-carbaldehyde | Thiosemicarbazide | 2-((5-Substituted-furan-2-yl)methylene)hydrazinecarbothioamide | researchgate.netacs.org |

Advanced Synthetic Techniques

Modern synthetic chemistry has introduced advanced techniques that can enhance the efficiency, safety, and scalability of thioamide synthesis, including for this compound and its derivatives.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. rsc.orgrsc.org The synthesis of primary thioamides from nitriles using ammonium sulfide is significantly faster under microwave irradiation compared to conventional heating. thieme-connect.com Similarly, the thionation of amides with Lawesson's reagent and the three-component Kindler synthesis of thioamides are also expedited by microwave energy, often leading to higher yields and simplified purification. mdpi.comnih.govrsc.org

Continuous flow chemistry offers advantages in terms of safety, reproducibility, and scalability. mdpi.com Flow processes have been developed for the synthesis of thioamides, allowing for precise control over reaction parameters like temperature and time. nih.govbeilstein-journals.org This technology is particularly beneficial for multistep syntheses, enabling the telescoping of reactions without the need to isolate intermediates. acs.org The synthesis of thioamides from nitriles and α-chloroamides has been successfully adapted to flow conditions, demonstrating the potential for efficient and scalable production of compounds like this compound. beilstein-journals.org

Regioselective and Stereoselective Synthesis

Regio- and stereoselectivity are critical in the synthesis of complex furan derivatives, ensuring that substituents are placed at the correct positions and with the desired spatial orientation. While direct selective syntheses leading exclusively to this compound are not extensively documented, numerous methods for the selective synthesis of substituted furan rings serve as a foundation for producing its precursors.

Regioselectivity, or the control of the position of substitution, is often achieved through catalyst-directed reactions. A copper-catalyzed decarboxylative annulation has been developed for the regioselective synthesis of trisubstituted furans from the cycloaddition of ketones with α,β-unsaturated carboxylic acids. derpharmachemica.com This method produces substituted fused furan derivatives with complete regioselectivity. researchgate.net The choice of catalyst and starting materials dictates the final arrangement of substituents on the furan ring. For example, Feist-Benary synthesis, which involves the condensation of an α-chloro ketone with a β-keto ester, is a classic method for preparing substituted furans. vulcanchem.com

Stereoselectivity, which controls the three-dimensional arrangement of atoms, is crucial when chiral centers are present. For instance, a highly stereoselective synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a key component of the HIV protease inhibitor Darunavir, has been developed. This multi-step process utilizes a diastereoselective Michael addition followed by a Nef oxidation and cyclization to create the specific stereoisomer. Another strategy involves a copper-catalyzed cascade cyclic reaction between enaminones and N-tosylhydrazones, which yields 2-amino-3-trifluoromethyl-substituted 2H-furan derivatives with a quaternary stereogenic center as single diastereomers.

The table below summarizes various selective synthetic methods for furan derivatives.

| Method | Selectivity | Key Reagents/Catalyst | Starting Materials | Product Type |

| Decarboxylative Annulation | Regioselective | Copper(II) | Aliphatic cyclic ketones, α,β-Alkenyl carboxylic acids | Fused furan derivatives researchgate.net |

| Cascade Cyclic Reaction | Stereoselective | Copper | Enaminones, N-Tosylhydrazones | 2-Amino-3-trifluoromethyl-2H-furans |

| Michael Addition/Nef Oxidation | Stereoselective | - | S-2,3-O-isopropylideneglyceraldehyde, Nitromethane | Hexahydrofuro[2,3-b]furan-3-ol |

| Feist-Benary Synthesis | Regioselective | Pyridine | α-Chloro ketone, β-Keto ester | Substituted furans vulcanchem.com |

Development of Catalytic Routes

Catalysis plays a pivotal role in the modern synthesis of furan and its derivatives, offering efficient, atom-economical, and often selective pathways from readily available starting materials. These catalytic methods are essential for producing the core furan structure that can be later functionalized to this compound.

A variety of metals have been employed as catalysts. Copper salts, for example, are used in the regioselective synthesis of trisubstituted furans through the cycloaddition of ketones and unsaturated carboxylic acids under ambient air. derpharmachemica.com Palladium and copper catalysts are also used to prepare 2,5-disubstituted 3-iodofurans via a cross-coupling reaction followed by iodocyclization. vulcanchem.com Gold(I) catalysts have been shown to facilitate the hydroamination or hydration of 1,3-diynes to form 2,5-diamidofurans. vulcanchem.com Iron(III) chloride (FeCl₃) effectively catalyzes the reaction of propargylic acetates with enoxysilanes to afford trisubstituted or tetrasubstituted furans. vulcanchem.com

Acid catalysts, both homogeneous and heterogeneous, are also widely used, particularly for the synthesis of furan derivatives from carbohydrates. A single-step process using catalysts like sulfuric acid or tin-embedded montmorillonite (B579905) can convert carbohydrates such as fructose (B13574) or glucose into furan derivatives in solvents like DMSO at elevated temperatures.

The table below details several catalytic routes for the synthesis of furan derivatives.

| Catalyst | Starting Materials | Solvent | Product Type |

| Copper-salt | Ketones, α,β-Unsaturated carboxylic acids | Not specified (reaction under air) | Trisubstituted furans derpharmachemica.com |

| Palladium or Copper | Beta bromoenol acetate, Terminal alkynes | Not specified | 2,5-Disubstituted 3-iodofurans vulcanchem.com |

| Gold(I) | 1,3-Diynes | Not specified | 2,5-Diamidofurans vulcanchem.com |

| Iron(III) chloride (FeCl₃) | Propargylic acetates, Enoxysilanes | Acetonitrile | Tri- or tetrasubstituted furans vulcanchem.com |

| Sulfuric Acid or Sn-Mont | Fructose, Glucose, or Sucrose | DMSO, DMF, Water, or [Bmim][Cl] | 2,5-Diformylfuran (DFF) or 5-((methylthio)methyl)-2-furfural (MTMF) |

Following a comprehensive review of available scientific literature, it has been determined that there is insufficient specific data regarding the chemical reactivity and transformation pathways of the parent compound This compound to generate the requested article.

The existing body of research predominantly focuses on more complex derivatives, where the furan and carbothioamide moieties are part of larger molecular structures. For instance, extensive studies have been conducted on compounds such as 5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide smolecule.comnih.govmdpi.com and various 2-(1-(2-furan-2-yl)...)hydrazine-1-carbothioamide systems. nih.govmdpi.comnih.gov

While the general reactivity of the carbothioamide functional group within these furan-containing scaffolds is documented—including nucleophilic substitution reactions with halogenated compounds and hydrazonyl halides to form thiazole (B1198619) and thiazolidinone derivatives nih.govnih.govmdpi.com—this information does not pertain specifically to the unsubstituted "this compound."

Adhering to the strict instruction to focus solely on "this compound" and to exclude information on other derivatives prevents the creation of a scientifically accurate and detailed article as outlined. Generating content would require extrapolating from related but distinct molecules, which would compromise the scientific accuracy and violate the negative constraints of the request. Therefore, the article cannot be produced as specified due to the lack of dedicated research data on the target compound in the public domain.

Chemical Reactivity and Transformation Pathways of Furan 3 Carbothioamide Systems

Reactivity of the Carbothioamide Functional Group

Hydrolysis and Related Transformations

The carbothioamide group is susceptible to hydrolysis, typically under acidic or basic conditions, which would convert it to the corresponding furan-3-carboxamide (B1318973) or furan-3-carboxylic acid. While specific literature detailing the hydrolysis of furan-3-carbothioamide is not prevalent in the provided search results, the general transformation of thioamides to their oxygen-containing counterparts is a fundamental reaction in organic chemistry. Related transformations can involve the thioamide group acting as a precursor for the synthesis of other heterocyclic systems. For instance, thioamides are known to react with α-haloketones to form thiazoles, a common synthetic strategy.

Cycloaddition Reactions Involving the Furan (B31954) Moiety

The furan ring behaves as a diene in cycloaddition reactions, most notably the Diels-Alder reaction. derpharmachemica.comderpharmachemica.com This reactivity allows for the construction of complex, bridged ring systems.

Intramolecular Diels-Alder Reactions of Furan-Carbothioamide Related Structures

The intramolecular Diels-Alder reaction of furan (IMDAF) provides a powerful method for building complex polycyclic frameworks. rsc.org In systems where a dienophile is tethered to the furan ring, a [4+2] cycloaddition can occur spontaneously or under thermal conditions to generate oxabridged systems. researchgate.netnih.gov

A notable example involves the reaction of allyl(furfuryl)amines with aroyl isothiocyanates. osi.lv This reaction proceeds through the initial formation of an intermediate N-allyl-N-furfurylthiourea, a structure closely related to a carbothioamide. osi.lv This intermediate then undergoes a spontaneous intramolecular Diels-Alder reaction between the furan ring (the diene) and the allyl group (the dienophile) to yield N-aroyl-3a,6-epoxyisoindole-2-carbothioamides as a single diastereomer. osi.lv

Table 1: Intramolecular Diels-Alder Reaction of N-allyl-N-furfurylthiourea Intermediates osi.lv

| Reactants | Intermediate Structure | Product |

|---|

This transformation highlights a sophisticated pathway where the carbothioamide-like thiourea (B124793) group is integral to the final polycyclic product. osi.lv

Intermolecular Cycloadditions

This compound can theoretically participate in intermolecular cycloadditions, where the furan ring acts as the diene component reacting with an external dienophile. The reactivity of the furan system is well-established in such transformations. derpharmachemica.comderpharmachemica.com

A relevant study investigated the intermolecular photoreaction of arenecarbothioamides with substituted furans, such as 3-methylfuran (B129892) and 2,4-dimethylfuran. clockss.org Irradiation of an arenecarbothioamide with 3-methylfuran in a benzene-acetone mixed solvent did not yield a simple Diels-Alder adduct but instead produced 5-aryl-2,3-dihydrothiophene derivatives as the major product, alongside minor pyrrole (B145914) compounds. clockss.org This outcome suggests a complex photochemical pathway likely involving initial cycloaddition followed by rearrangement. clockss.org

Table 2: Products from Intermolecular Photoreaction of Arenecarbothioamide (1a) with 3-Methylfuran (2) clockss.org

| Product | Structure | Yield |

|---|---|---|

| 5-phenyl-2,3-dihydrothiophene derivative (3a) | 32% | |

| Pyrrole compound (4a) | 8% |

This research demonstrates that the interaction between a carbothioamide and a furan ring can lead to novel heterocyclic systems through pathways other than direct Diels-Alder cycloaddition. clockss.org

Electrophilic Aromatic Substitution on the Furan Ring

The furan ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution (EAS), showing greater reactivity than benzene (B151609). derpharmachemica.compearson.com For unsubstituted furan, substitution occurs preferentially at the C2 (or α) position. chegg.com This preference is due to the greater stabilization of the cationic intermediate (sigma complex) formed during attack at the C2 position, which allows for more effective delocalization of the positive charge involving the ring oxygen. chegg.com

In this compound, the carbothioamide group (-C(=S)NH₂) at the C3 position significantly influences the reactivity and regioselectivity of EAS reactions. The carbothioamide group is electron-withdrawing, which deactivates the furan ring towards electrophilic attack compared to unsubstituted furan. This deactivation means that more stringent reaction conditions may be required for substitution to occur.

Regarding regioselectivity, the C3 substituent directs incoming electrophiles to the other positions on the ring. The primary sites for substitution would be the adjacent C2 position and the C5 position. The directing influence arises from the relative stability of the Wheland intermediates formed upon electrophilic attack at each possible position. While the C2 position is generally the most activated in furan, the electron-withdrawing nature of the 3-substituent will modulate this preference, making both C2 and C5 potential sites for electrophilic attack.

Furan 3 Carbothioamide As a Versatile Synthetic Building Block

Precursor in the Synthesis of Novel Heterocyclic Systems

The furan-3-carbothioamide core is a powerful building block for constructing various heterocyclic rings, many of which are of interest in medicinal and materials chemistry. The thioamide group, in particular, is a key functional handle that enables cyclization reactions with a range of electrophilic reagents.

This compound and its derivatives are extensively used as precursors for the synthesis of thiazole (B1198619) and 1,3,4-thiadiazole (B1197879) heterocycles. The general strategy involves the reaction of the carbothioamide moiety with compounds containing two electrophilic centers, leading to cyclocondensation.

Research has shown that reacting furan-containing pyrazoline-1-carbothioamides with various halogenated compounds is a successful method for producing thiazole derivatives. nih.govnih.gov For instance, the reaction of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with reagents like ethyl 2-chloro-3-oxobutanoate or 3-chloropentane-2,4-dione (B157559) yields substituted thiazoles. researchgate.netnih.gov Similarly, carbothioamides can be reacted with hydrazonoyl chlorides in the presence of a base like triethylamine (B128534) to produce 1,3-thiazole derivatives. nih.govresearchgate.net Another approach involves reacting the carbothioamide with ω-bromoacetophenone, which also leads to the formation of a thiazole ring. mdpi.com

The synthesis of 1,3,4-thiadiazoles often starts with the cyclization of thiosemicarbazide (B42300) derivatives, which can be prepared from furan-containing precursors. jocpr.com One established method involves the acid-catalyzed cyclization of a thiosemicarbazide with an acid like sulfuric acid or phosphorus oxychloride to yield the corresponding amino-thiadiazole. jocpr.comnih.gov For example, refluxing furan-2-carboxylic acid with thiosemicarbazide in the presence of concentrated sulfuric acid has been used to synthesize thiadiazole derivatives. jocpr.com These 1,3,4-thiadiazoles are recognized as important pharmacophores in drug discovery. nih.govnih.gov

The following table summarizes representative syntheses of thiazole and thiadiazole derivatives from furan-carbothioamide precursors.

| Starting Material (Precursor) | Reagent | Resulting Heterocycle |

| 5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | Ethyl 2-chloro-3-oxobutanoate | Ethyl 2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methyl-thiazole-5-carboxylate nih.govnih.gov |

| 2-(1-(2-(Furan-2-yl)-4-methyl-1H-imidazol-5-yl)ethylidene)-N-arylhydrazine-1-carbothioamide | Hydrazonoyl Chlorides | 1,3-Thiazole derivatives nih.govresearchgate.net |

| 5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | ω-Bromoacetophenone | 2-(5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenyl-thiazole mdpi.com |

| Furan-2-carboxylic acid + Thiosemicarbazide | Concentrated H₂SO₄ | 5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine jocpr.com |

The utility of furan-carbothioamides extends to the synthesis of more complex, fused heterocyclic systems such as pyrano[2,3-d]thiazoles. These syntheses often proceed via a multi-step sequence starting from a furan-containing chalcone.

The initial step typically involves the reaction of a chalcone, such as 3-(furan-2-yl)-1-(p-tolyl)prop-2-en-1-one, with thiosemicarbazide to form a pyrazoline-1-carbothioamide derivative. researchgate.netscispace.com This furan-pyrazoline-carbothioamide serves as a key intermediate. nih.gov

To construct the pyrano[2,3-d]thiazole system, this intermediate is first converted into a thiazolone derivative. For example, reaction with ethyl chloroacetate (B1199739) can yield a 2-(pyrazol-1-yl)thiazol-4(5H)-one. nih.gov This thiazolone can then undergo a condensation reaction with an arylidenemalononitrile in the presence of a basic catalyst like piperidine. nih.govnih.gov This final step affords the target 5-amino-7-aryl-7H-pyrano[2,3-d]thiazole derivatives. nih.gov This synthetic route demonstrates how the initial furan-carbothioamide structure can be elaborated into a complex, multi-ring system. researchgate.netnih.gov

Furan-carbothioamide derivatives are also instrumental as precursors in the synthesis of 1,2,4-triazole (B32235) systems, which can be further functionalized to produce compounds like 1,2,4-triazol-3-yl-thioacetate acids. These acids are recognized as potential drug substances. pharmj.org.ua

The synthesis often begins by converting a furan-carbohydrazide into a 2-(furan-2-carbonyl)hydrazine-1-carbothioamide. pharmj.org.uagrafiati.com This intermediate possesses the necessary N-C-N-N-C=S backbone for triazole formation. Cyclization of this carbothioamide precursor under basic conditions, such as refluxing with sodium hydroxide, followed by acidification, leads to the formation of a 5-(furan-2-yl)-4H-1,2,4-triazole-3-thione. scispace.com The resulting triazole-thione is a key intermediate that can be readily S-alkylated. researchgate.net Reaction of the thione with an appropriate halo-acetic acid derivative (e.g., chloroacetic acid) introduces the thioacetate (B1230152) acid side chain, yielding the final triazolyl-thioacetate acid products. semanticscholar.org

The furan (B31954) ring within this compound is a diene, making it an excellent participant in Diels-Alder reactions, a powerful tool for constructing complex polycyclic molecules. researchgate.net While the direct synthesis of furo-imidazo-propellanes from this compound is a highly specific and advanced application, the general strategy of using the furan moiety in intramolecular Diels-Alder (IMDAF) reactions is a well-established method for building fused and bridged polycyclic frameworks. researchgate.net

In a typical IMDAF reaction, the furan ring is tethered to a dienophile. Upon heating or catalysis, the furan diene reacts with the dienophile to form an oxa-bridged bicyclic system. researchgate.net By designing a precursor where the this compound is attached to a suitable dienophilic partner, it is conceivable to initiate a cascade or tandem reaction sequence. The carbothioamide group could be used to first construct another heterocyclic ring (like an imidazole), which itself contains the tethered dienophile, setting the stage for the final intramolecular cycloaddition to form a complex, fused, and bridged architecture.

Development of Complex Organic Scaffolds

The reactions detailed above highlight that this compound is more than just a precursor for simple heterocycles; it is a foundational building block for developing diverse and complex organic scaffolds. nih.gov Starting from this relatively simple molecule, chemists can access a wide range of molecular frameworks by leveraging the reactivity of both the furan ring and the carbothioamide group.

For example, a furan imidazolyl ketone can be converted to a carbothioamide, which is then used to synthesize a series of 1,3-thiazole derivatives. nih.govresearchgate.net These thiazoles can be further modified, demonstrating a diversification strategy. nih.gov In other work, benzofuran-based carbothioamides have been synthesized and used as intermediates to create more elaborate structures with potential biological activity. tandfonline.com The ability to use this compound to generate pyrazolines, thiazoles, thiadiazoles, triazoles, and fused pyrano[2,3-d]thiazoles underscores its role in scaffold diversity. nih.gov These scaffolds serve as the core structures for developing new therapeutic agents and functional materials. researchgate.net

Strategies for Functionalization and Diversification

The diversification of molecules derived from this compound can be achieved through various functionalization strategies targeting different parts of the molecule.

One key strategy is the direct functionalization of the furan ring itself. Palladium-catalyzed C-H acylation reactions, for instance, can be used to introduce acyl groups at specific positions on the furan ring, adding a point of diversity. ehu.es Another powerful method is the sequential 2,3-difunctionalization of furan derivatives using magnesiation and sulfoxide-magnesium exchange, allowing for the controlled introduction of two different substituents onto the furan ring. rsc.org

The carbothioamide group itself is the primary site for diversification through cyclization reactions. As shown previously, by choosing different reaction partners—such as α-haloketones, hydrazonoyl chlorides, or dicarbonyl compounds—a wide variety of heterocyclic rings can be fused or attached to the furan core. nih.govevitachem.com Furthermore, the products of these initial cyclizations can be subjected to additional reactions. For example, an amino group on a newly formed thiazole ring can be diazotized or condensed with other reagents to build even larger, more complex structures. nih.gov These multi-step synthetic sequences allow for a high degree of molecular diversity starting from a common furan-carbothioamide precursor.

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation of Furan 3 Carbothioamide Systems

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis and Bonding

Fourier-transform infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rsc.orgnih.gov For furan-3-carbothioamide systems, FT-IR spectra provide a characteristic fingerprint, allowing for the confirmation of key structural features.

The analysis of N-[4-chloro-3-(3-methyl-2-butenyloxy)phenyl]-2-methyl-3-furancarbothioamide revealed distortions and the disappearance of some absorption bands when dispersed with polyvinylpyrrolidone (B124986) (PVP K30), indicating intermolecular hydrogen bonding between the thioamide's NH group and the PVP K30. nih.gov In studies of various carbothioamide derivatives, the N-H stretching vibrations are typically observed in the range of 3208–3478 cm⁻¹. eurjchem.com The C=S stretching vibration, a key marker for the thioamide group, is often found in the region of 1251–1334 cm⁻¹. eurjchem.comacs.orgsemanticscholar.org For instance, in a series of pyrazoline-carbothioamides, the C=S band appeared around 1328 cm⁻¹. eurjchem.com The presence of the furan (B31954) ring is confirmed by its characteristic C-O-C stretching and C-H bending vibrations. The analysis of furan derivatives often shows these bands within the fingerprint region of the spectrum. researchgate.net

Table 1: Characteristic FT-IR Vibrational Frequencies for Furan-Carbothioamide Systems

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | References |

| N-H (Thioamide) | Stretching | 3208 - 3478 | eurjchem.com |

| C-H (Aromatic/Furan) | Stretching | ~3034 - 3136 | semanticscholar.orgmdpi.com |

| C=O (if present) | Stretching | ~1631 - 1721 | semanticscholar.orgclockss.org |

| C=N (if present) | Stretching | ~1544 - 1588 | eurjchem.comacs.org |

| C=S (Thioamide) | Stretching | ~1251 - 1354 | eurjchem.comacs.orgsemanticscholar.org |

Note: The exact wavenumbers can vary depending on the specific molecular structure and its environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques are fundamental for the unambiguous assignment of all proton and carbon signals in the this compound scaffold.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring atoms. In furan derivatives, the protons on the furan ring typically appear as distinct multiplets in the aromatic region of the spectrum. For example, in a study of furan-containing pyrazoles, the furan protons were observed in the range of δ 6.54–8.33 ppm. mdpi.com The N-H protons of the thioamide group are often broad singlets and their chemical shift can be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum reveals the different chemical environments of the carbon atoms. The thiocarbonyl carbon (C=S) is particularly characteristic, resonating at a downfield chemical shift, often in the range of δ 175–200 ppm. rsc.orgunc.edu For instance, the C=S carbon in N,N-dimethylpyridine-3-carbothioamide was observed at δ 197.51 ppm. rsc.org The carbons of the furan ring typically appear between δ 107 and 153 ppm. unc.edu

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the complete molecular structure.

COSY experiments identify proton-proton couplings, helping to piece together adjacent proton networks within the molecule.

HSQC correlates directly bonded proton and carbon atoms, allowing for the assignment of carbons bearing protons. hmdb.ca

HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different fragments of the molecule and confirming the position of substituents on the furan and other rings. researchgate.net

Table 2: Representative NMR Data for Furan-Carbothioamide Analogs

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | References |

| ¹H | Furan Protons | 6.5 - 8.4 | mdpi.com |

| ¹H | NH (Thioamide) | Variable (often broad) | unc.edu |

| ¹³C | C=S (Thioamide) | 175 - 200 | rsc.orgunc.edu |

| ¹³C | Furan Carbons | 107 - 153 | unc.edu |

This compound and its derivatives can exhibit dynamic processes such as restricted rotation around single bonds or tautomerism. researchgate.net Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at different temperatures, is a powerful technique to study these phenomena. mdpi.com

For instance, rotation around the C-N bond of the thioamide group can be slow on the NMR timescale at room temperature, leading to the observation of separate signals for different conformers. researchgate.net As the temperature is increased, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single averaged signal. Analysis of the coalescence temperature and the chemical shift difference between the conformers allows for the calculation of the rotational energy barrier.

Thioamides can also exist in equilibrium with their iminothiol tautomer. While the thione form is generally predominant, DNMR can be used to detect the presence of the minor tautomer and study the kinetics of the tautomeric exchange. researchgate.net Variable-temperature ¹H NMR experiments can reveal exchange broadening of the NH and SH protons, providing evidence for the tautomeric equilibrium.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). mdpi.com This precision allows for the unambiguous determination of the elemental formula of this compound and its derivatives. rsc.orgacs.org Techniques such as Electrospray Ionization (ESI) combined with a Time-of-Flight (TOF) analyzer are commonly used. rsc.orgmdpi.com For example, the calculated mass for the protonated molecule [M+H]⁺ of N,N-dimethylpyridine-3-carbothioamide is 167.0637, with the found value being 167.0641, confirming its elemental composition. rsc.org

Combining High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (HPLC-MS) creates a powerful analytical tool for the separation, identification, and quantification of compounds in complex mixtures. unc.eduresearchgate.net This hyphenated technique is essential for assessing the purity of synthesized this compound derivatives and for optimizing their detection. acs.orgnih.gov

The HPLC component separates the target compound from impurities and by-products, while the MS detector provides mass information for each separated peak. researchgate.net A Diode Array Detector (DAD) can also be used in conjunction with HPLC to assess the purity of chromatographic peaks by comparing their UV-Vis spectra. nih.gov The development of a robust HPLC method involves optimizing parameters such as the column type, mobile phase composition, and gradient to achieve good separation. This technique has been successfully applied to the analysis of various furan derivatives and related heterocyclic compounds. unc.edunih.govresearchgate.net

Electrochemical Characterization

Electrochemical methods are pivotal in understanding the redox behavior of this compound and its derivatives, as well as in elucidating their interaction mechanisms with various substrates, including biological macromolecules. These techniques provide valuable data on electron transfer processes, binding affinities, and the nature of interactions.

Cyclic voltammetry (CV) is a widely used electrochemical technique to investigate the redox properties of electroactive species. nih.govmdpi.com For this compound systems, particularly their metal complexes and derivatives, CV helps in determining redox potentials and understanding the stability of different oxidation states. nih.gov The technique is also instrumental in studying the interaction of these compounds with biological targets like calf-thymus DNA (CT-DNA). researchgate.net

In a typical setup, electrochemical measurements are performed in a three-electrode cell, which includes a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., saturated calomel (B162337) or Ag/AgCl), and a counter electrode (e.g., platinum wire). researchgate.netacs.org The compound of interest is dissolved in a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), containing a supporting electrolyte. nih.govresearchgate.net

Studies on related carbothioamide derivatives, such as pyrazoline analogs, have demonstrated the utility of CV in probing DNA binding interactions. researchgate.netacs.org The cyclic voltammogram of a compound typically shows distinct oxidation and reduction peaks. Upon the addition of CT-DNA, changes in the peak potentials (Epc, Epa) and peak currents (Ipc, Ipa) are observed. acs.org A decrease in peak current and a shift in peak potential upon titration with DNA are generally indicative of the molecule binding to the DNA, suggesting an intercalative or groove-binding mode of interaction. researchgate.netacs.org This is because the bulky DNA-compound complex has a lower diffusion coefficient compared to the free compound, leading to a decrease in current. acs.org The binding constant (Kb) for the interaction can also be calculated from the CV data. acs.org

For example, research on pyrazoline derivatives bearing a carbothioamide moiety revealed that their interaction with DNA could be effectively monitored using CV, corroborating findings from other spectroscopic methods. acs.orgnih.gov

Table 1: Representative Electrochemical Data for Carbothioamide Derivatives

| Compound | Interaction | Observation | Reference |

|---|---|---|---|

| Pyrazoline Derivative (3a) | With CT-DNA | Decrease in peak current, shift in peak potential | acs.org |

| Pyrazoline Derivative (3h) | With CT-DNA | Decrease in peak current, shift in peak potential | acs.org |

This table presents data for related carbothioamide derivatives to illustrate the application of the technique.

Conductimetric analysis is employed to determine the electrolytic nature of this compound derivatives, particularly their metal complexes. researchgate.net Molar conductance measurements, typically performed on dilute solutions of the complexes in solvents like DMF or DMSO, help in establishing the stoichiometry of the complexes in solution. ajol.info

The molar conductance values can distinguish between electrolytic and non-electrolytic complexes. High molar conductance values suggest that the complex dissociates in solution, indicating that some anions are not part of the inner coordination sphere. Conversely, low values are characteristic of non-electrolytes, where the anions are coordinated to the metal center. ajol.info For instance, studies on Mn(II) complexes with Schiff bases derived from acetylfuran showed moderate molar conductivity values, suggesting a 1:2 metal-to-ligand ratio and a non-electrolytic nature. ajol.info

Table 2: Molar Conductance of Representative Metal Complexes with Furan/Carbothioamide-Related Ligands

| Complex | Solvent | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Nature | Reference |

|---|---|---|---|---|

| [Mn(AT-PTSC)₂(H₂O)₂] | DMF | 18.50 | Non-electrolyte | ajol.info |

This table includes data for related compounds to demonstrate the utility of conductimetric analysis. AT-PTSC and AF-PTSC are Schiff bases derived from acetylthiophene and acetylfuran, respectively.

Chiroptical Spectroscopy (Circular Dichroism) for Conformational Changes and Binding Interactions

Circular Dichroism (CD) is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is exceptionally sensitive to the three-dimensional structure of molecules and is a powerful tool for studying conformational changes and binding interactions, especially in biological systems. nih.govmdpi.com

In the context of this compound systems, CD spectroscopy is particularly valuable for investigating their interactions with chiral biomacromolecules like DNA. acs.orgnih.gov The CD spectrum of native CT-DNA in its B-form conformation is characterized by two distinct bands: a positive peak around 275 nm, attributed to base stacking and helicity, and a negative peak around 245 nm, resulting from π-π base stacking. acs.orgnih.gov

When a small molecule like a this compound derivative binds to DNA, it can perturb the DNA's secondary structure, leading to changes in the CD spectrum. The nature and magnitude of these changes provide insights into the binding mode. science.gov For example, a simple groove binding or electrostatic interaction may cause minimal changes in the CD spectrum. In contrast, intercalation of the molecule between the DNA base pairs can cause a significant increase in the intensity of both the positive and negative bands, along with a red-shift of the positive peak, indicating a stabilization of the B-DNA conformation. nih.gov

Studies on carbothioamide-based pyrazoline analogs have utilized CD spectroscopy to confirm their binding to CT-DNA. The observed changes in the characteristic DNA peaks upon addition of the compounds provided evidence of structural modifications and the nature of the binding interaction. researchgate.netacs.orgnih.gov

Table 3: Circular Dichroism Spectral Changes of CT-DNA upon Interaction with Carbothioamide Derivatives

| System | Observation | Interpretation | Reference |

|---|---|---|---|

| CT-DNA + Pyrazoline Derivative (3a) | Perturbation of positive (275 nm) and negative (245 nm) bands | Conformational change in DNA upon binding | acs.orgnih.gov |

This table presents findings for related carbothioamide derivatives to illustrate the application of Circular Dichroism.

Thermal Analysis (TGA) for Thermal Stability and Decomposition Pathways

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides crucial information about the thermal stability, decomposition temperatures, and decomposition pathways of materials like this compound and its derivatives. netzsch.comresearchgate.net

The TGA curve plots the percentage of weight loss against temperature. The initial weight loss at lower temperatures (typically below 150°C) often corresponds to the loss of adsorbed or crystallization water. netzsch.com Subsequent weight loss steps at higher temperatures indicate the thermal decomposition of the compound. The temperature at which significant decomposition begins is a measure of the material's thermal stability. netzsch.comresearchgate.net

For this compound, TGA can identify the temperature ranges over which it is stable and the profile of its decomposition. According to safety data for 3-Furancarbothioamide, thermal decomposition can lead to the release of hazardous and irritating gases. fishersci.co.uk The decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides, which is consistent with the elemental composition of the molecule. fishersci.co.uk

Studies on metal complexes of related hydrazinecarbothioamide ligands have shown that these complexes can possess high thermal stability, sometimes beyond 400°C. researchgate.net TGA of these complexes reveals multi-step decomposition patterns, often involving the loss of water molecules, followed by the decomposition of the organic ligand framework at higher temperatures. researchgate.net

Table 4: Thermal Decomposition Data for this compound and Related Systems

| Compound/System | Technique | Key Findings | Reference |

|---|---|---|---|

| 3-Furancarbothioamide | TGA | Hazardous decomposition products include NOx, CO, CO₂, and Sulfur oxides. | fishersci.co.uk |

| Lanthanide(III) Complexes of Hydrazinecarbothioamide | TGA | Complexes showed thermal stability beyond 400°C. Decomposition activation energy (Ea) for one complex was 54.7 kJmol⁻¹. | researchgate.net |

Computational Chemistry and Theoretical Investigations of Furan 3 Carbothioamide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govmdpi.com It is a widely used tool for predicting the properties of furan (B31954) and thiophene derivatives due to its favorable balance of accuracy and computational cost. nih.govresearchgate.netresearchgate.netrsc.org DFT calculations are foundational for exploring various molecular attributes, from orbital energies to spectroscopic signatures. For Furan-3-carbothioamide, DFT would serve as the basis for analyzing its electronic characteristics, potential energy surfaces, and reactivity.

The electronic properties of a molecule are key to understanding its chemical reactivity and stability. These properties are often described using concepts derived from Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxibiology.comyoutube.com

HOMO and LUMO: The HOMO is the orbital that acts as an electron donor (nucleophile), while the LUMO is the orbital that acts as an electron acceptor (electrophile). The spatial distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attacks.

Energy Gap (ΔE): The energy difference between the HOMO and LUMO is known as the energy gap. A small energy gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Global Reactivity Descriptors: From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify molecular behavior:

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): The reciprocal of hardness (S = 1/η), representing the molecule's polarizability.

While specific DFT calculations for this compound are not extensively documented in the literature, the following table illustrates the typical parameters that would be calculated and their significance.

Illustrative Data Table for Electronic Properties (Conceptual)

| Parameter | Symbol | Formula | Significance |

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity, kinetic stability |

| Electronegativity | χ | -(ELUMO + EHOMO)/2 | Electron-attracting tendency |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Resistance to charge transfer |

| Chemical Softness | S | 1/η | Polarizability |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. semanticscholar.org It is a valuable tool for predicting how molecules will interact, particularly in non-covalent interactions and chemical reactions. nih.gov The MEP map is color-coded to indicate different regions of electrostatic potential:

Red: Regions of most negative potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.

Blue: Regions of most positive potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, an MEP map would identify the electron-rich zones, likely around the sulfur and oxygen atoms, as potential sites for electrophilic interaction. Conversely, electron-deficient regions, such as the hydrogen atoms of the thioamide group, would be highlighted as sites susceptible to nucleophilic interaction. Such analysis is crucial for understanding intermolecular interactions and predicting reaction pathways. ic.ac.ukglobalresearchonline.net

DFT calculations are a reliable method for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. globalresearchonline.net Theoretical calculations have been successfully used to estimate NMR chemical shifts and vibrational frequencies for related compounds like N-(4-fluorophenyl)furan-2-carbothioamide. conicet.gov.ar

Vibrational Spectroscopy (IR and Raman): DFT can compute the harmonic vibrational frequencies corresponding to the normal modes of vibration. These calculated frequencies, when appropriately scaled, typically show good agreement with experimental Infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (¹H and ¹³C) and coupling constants can be calculated. This is particularly useful for distinguishing between different isomers or conformers of a molecule.

For this compound, theoretical spectra would help validate its synthesized structure and provide a detailed understanding of its vibrational modes and electronic environment.

Molecules with rotatable bonds can exist in multiple conformations. Computational analysis can determine the relative energies of these conformers to identify the most stable structure. For this compound, this involves analyzing the rotation around the C3-C(S) bond, which would reveal the preferred orientation of the carbothioamide group relative to the furan ring. Studies on similar furan- and thiophene-based arylamides have demonstrated the utility of computational methods in quantifying conformational rigidity and the effects of intramolecular hydrogen bonding. nih.govresearchgate.net

Furthermore, the thioamide group (-C(S)NH₂) can potentially exist in a tautomeric thio-imidic acid form (-C(SH)=NH). DFT calculations can be used to compute the relative energies of these tautomers in different environments (gas phase and various solvents) to predict the predominant form.

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, such as optical switching and data storage. nih.govnih.gov Organic molecules featuring π-conjugated systems and electron donor-acceptor groups often exhibit significant NLO responses. researchgate.net DFT calculations can predict NLO properties, including:

Polarizability (α): A measure of the molecular electron cloud's distortion in an electric field.

First Hyperpolarizability (β): Related to the second-order NLO response.

Second Hyperpolarizability (γ): Related to the third-order NLO response.

The this compound molecule contains a π-conjugated furan ring (electron donor) and a carbothioamide group, which can influence electron distribution. Theoretical calculations of its hyperpolarizability would be the first step in assessing its potential as an NLO material.

The determination of the absolute configuration (the specific 3D arrangement of atoms) is crucial for chiral molecules. While this compound itself is achiral, this analysis becomes relevant for its chiral derivatives. A powerful method for determining absolute configuration involves comparing the experimental Vibrational Circular Dichroism (VCD) spectrum of a molecule with the spectrum predicted by DFT calculations for a specific enantiomer (e.g., the R or S configuration). libretexts.orgchemistrysteps.comspark904.nl A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. researchgate.net This technique would be applicable to any chiral derivative of this compound.

Molecular Docking Studies for Intermolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). nih.govuomustansiriyah.edu.iq This method is instrumental in drug discovery for identifying and optimizing potential drug candidates by simulating the ligand-target interaction. nih.govuomustansiriyah.edu.iq

Molecular docking is frequently used to analyze how a ligand, such as a this compound derivative, might interact with a protein target. DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme and a validated target for antimicrobial drugs. nih.gov Its B subunit (GyrB) contains an ATPase active site that is a common target for inhibitors. nih.gov

In a typical docking study, the ligand's structure is placed into the protein's binding site, and various conformations are sampled. A scoring function then estimates the binding affinity for each pose. The results can reveal crucial details about the binding mode, including:

Binding Affinity: A numerical score (e.g., in kcal/mol) that estimates the strength of the ligand-protein interaction.

Hydrogen Bonds: Identification of specific amino acid residues that act as hydrogen bond donors or acceptors.

Hydrophobic Interactions: Mapping of non-polar interactions between the ligand and protein residues.

Key Residues: Pinpointing the amino acids in the binding pocket that are critical for stabilizing the ligand.

For example, studies on other heterocyclic compounds targeting Staphylococcus aureus DNA gyrase B have identified key interactions within the ATP binding site. researchgate.net These analyses, often corroborated by biological assays, confirm the compound's mode of action and provide a basis for designing more potent derivatives. researchgate.netresearchgate.net

| Parameter | Description | Example Value/Result |

|---|---|---|

| Binding Energy (kcal/mol) | Estimated free energy of binding; more negative values indicate stronger binding. | -8.5 |

| Interacting Residues | Amino acids in the protein's active site that form bonds or contacts with the ligand. | Asp73, Asn46, Arg76, Ile78 |

| Hydrogen Bonds | Specific hydrogen bonds formed between the ligand and protein residues. | Thioamide N-H with Asp73; Furan O with Asn46 |

| Hydrophobic Interactions | Van der Waals and pi-stacking interactions with nonpolar residues. | Furan ring with Ile78 |

Beyond proteins, DNA is a significant target for therapeutic agents. nih.govnih.gov Furan-containing compounds can interact with DNA through various modes, including intercalation, where a planar molecule inserts itself between the base pairs of the DNA double helix. nih.gov This interaction can disrupt DNA replication and transcription, leading to cellular apoptosis, a mechanism exploited by many anticancer drugs. nih.gov

Computational and experimental studies are used to elucidate these binding patterns. UV-visible spectroscopy, fluorescence studies, and cyclic voltammetry can indicate the formation of a ligand-DNA complex. researchgate.net Molecular docking and simulations can then provide a detailed picture of the binding mode, revealing whether the compound prefers to sit in the major or minor groove of the DNA or intercalate between specific base pairs. These studies provide insights into the structural changes induced in the DNA upon binding and the thermodynamic forces driving the interaction. nih.gov Research has demonstrated that furan metabolites can covalently bind to DNA, suggesting that such interactions may contribute to their biological effects. nih.govnih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, it provides a unique fingerprint of the molecular environment.

The analysis generates several graphical plots:

dnorm Surface: This surface maps normalized contact distances, highlighting regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, that are shorter than the van der Waals radii sum. nih.govnih.gov

Fingerprint Plots: These 2D histograms summarize all intermolecular contacts in the crystal. They can be deconstructed to show the percentage contribution of specific types of interactions (e.g., H···H, C···H, O···H), providing a quantitative measure of their importance in the crystal packing. nih.govnih.gov

| Interaction Type | Description | Typical Contribution (%) |

|---|---|---|

| H···H | Contacts between hydrogen atoms. | 35 - 47% |

| O···H / H···O | Contacts involving oxygen and hydrogen, often indicative of hydrogen bonds. | 11 - 24% |

| C···H / H···C | Contacts involving carbon and hydrogen atoms. | 14 - 21% |

| S···H / H···S | Contacts involving sulfur and hydrogen (relevant for thioamides). | ~10% |

| C···C | Contacts between carbon atoms, can indicate π-π stacking. | ~2 - 5% |

| N···H / H···N | Contacts involving nitrogen and hydrogen, indicative of N-H···X hydrogen bonds. | ~8 - 13% |

Force Field (FF) and Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of a binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations rely on a force field (FF), which is a set of mathematical functions and parameters that describe the potential energy of a system of particles. uiuc.edu

A force field includes terms for bonded interactions (bond stretching, angle bending, dihedral torsions) and non-bonded interactions (van der Waals and electrostatic forces). uiuc.edu Developing accurate force field parameters is critical for realistic simulations. nih.govrsc.org Force fields like CHARMM and OPLS are widely used, but may require specific parameterization for novel molecular fragments, such as those in this compound, to accurately reproduce quantum mechanical calculations or experimental data. nih.govrsc.org

MD simulations are used to:

Assess the stability of a ligand-protein or ligand-DNA complex over time.

Calculate binding free energies with higher accuracy than docking scores.

Observe conformational changes in the ligand or the receptor upon binding.

Study the role of solvent molecules in the binding process.

For instance, MD simulations of a protein-ligand complex can confirm whether the key interactions predicted by docking are maintained over a simulation timescale of hundreds of nanoseconds. researchgate.netmdpi.com The stability is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net The fundamental principle is that the structural properties of a molecule, encoded by numerical "descriptors," determine its activity. researchgate.netmdpi.com

The QSAR modeling process involves several key steps:

Data Set Preparation: A set of molecules with known biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: For each molecule, a large number of molecular descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors. nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates a subset of the descriptors with the observed biological activity. mdpi.com

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (predicting the activity of a separate set of compounds).

A validated QSAR model can be used to predict the biological activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. mdpi.com This approach saves significant time and resources in the drug discovery process. nih.gov For a series of this compound analogues, a QSAR model could identify the key structural features (e.g., specific substituents, electronic properties) that enhance a desired biological activity, guiding further lead optimization.

Coordination Chemistry of Furan 3 Carbothioamide Derivatives

Synthesis of Metal Complexes with Furan-Carbothioamide Ligands

The synthesis of metal complexes involving furan-carbothioamide ligands is typically achieved through the reaction of a metal salt with the ligand in a suitable solvent. ijopaar.comjyotiacademicpress.net Common methods involve dissolving the furan-carbothioamide derivative, often a Schiff base synthesized from a furan-containing precursor and a thiosemicarbazide (B42300), in a solvent like ethanol (B145695) or methanol (B129727). ijopaar.comajol.info A solution of the metal salt, such as a chloride or acetate (B1210297) salt of a transition metal, is then added to the ligand solution. ijopaar.comnih.gov

The reaction mixture is often heated under reflux for several hours to facilitate the formation of the complex. ijopaar.comnih.gov Upon cooling, the resulting solid metal complex can be isolated by filtration, washed with the solvent to remove any unreacted starting materials, and then dried. ajol.infonih.gov In some cases, microwave-assisted synthesis has been employed as an alternative to conventional heating, which can significantly reduce reaction times. ijopaar.com The molar ratio of the metal to the ligand is a critical parameter that can be varied to control the stoichiometry of the resulting complex. ijopaar.com

For instance, the synthesis of Mn(II) complexes with Schiff bases derived from 2-acetylfuran (B1664036) and 4-phenylthiosemicarbazide (B147422) involves refluxing an ethanolic solution of the ligand with an ethanolic solution of a manganese(II) salt. ajol.info Similarly, complexes of Co(II), Ni(II), Cu(II), and Zn(II) with N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide have been prepared by reacting the ligand with the corresponding metal acetates in a 2:1 ligand-to-metal molar ratio. nih.gov

The synthesis of platinum group metal complexes, such as those with Pd(II), Pt(II), Ru(III), Rh(III), and Ir(III), with ligands like 4[N-(furan-2′-carboxalidene)amino]antipyrine thiosemicarbazone follows a similar procedure, resulting in complexes with the general formulas MCl2(L) or MCl3(L). researchgate.net

Table 1: Examples of Synthesized Metal Complexes with Furan-Carbothioamide Derivatives

| Ligand | Metal Ion | Resulting Complex Stoichiometry (M:L) | Synthesis Method |

| 2-acetyl-5-methyl furan (B31954) hydrazine (B178648) carbothioamide | Mn(II) | 1:1 and 1:2 | Conventional heating (reflux) and microwave-assisted |

| 2-furylmethylketone with 4-phenyl thiosemicarbazide | Mn(II) | 1:2 | Reflux |

| N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide | Cu(II), Co(II), Ni(II), Zn(II) | 1:2 | Reflux |

| 4[N-(furan-2′-carboxalidene)amino]antipyrine thiosemicarbazone | Pd(II), Pt(II), Ru(III), Rh(III), Ir(III) | 1:1 | Not specified |

| N-((5-bromopyridin-2-yl)carbamothioyl)furan-2-carboxamide | Co(II), Ni(II), Cu(II) | Not specified | Reaction in ethanolic solutions with triethylamine (B128534) |

Ligand Binding Modes and Chelation Behavior

Furan-carbothioamide derivatives are versatile ligands capable of coordinating to metal ions in various ways. Their binding behavior is largely influenced by the presence of multiple donor atoms, including the furan oxygen, the thioamide sulfur, and the nitrogen atoms of the carbothioamide or azomethine groups. ajol.inforesearchgate.net This allows them to act as bidentate, tridentate, or even polydentate ligands. jyotiacademicpress.netresearchgate.net

A key aspect of their coordination is the potential for thioketo-enol tautomerism. In the free ligand, the thioamide group typically exists in the thioketo form (C=S). dntb.gov.uaresearchgate.net However, upon complexation, it can tautomerize to the enol form (C-SH), leading to deprotonation and coordination of the resulting thiolate sulfur to the metal ion. researchgate.netdntb.gov.ua This is often evidenced by the disappearance of the ν(N-H) and ν(C=S) bands and the appearance of a new band for ν(C=N) in the infrared spectra of the complexes. dntb.gov.ua

The chelation behavior often involves the formation of stable five- or six-membered rings with the metal center. researchgate.net For example, in many Schiff base derivatives, the ligand coordinates through the azomethine nitrogen and the thiolate sulfur, forming a five-membered chelate ring. researchgate.net If the furan oxygen also participates in coordination, a second chelate ring can be formed. nih.gov

The specific binding mode can be influenced by several factors, including the nature of the metal ion, the reaction conditions, and the specific structure of the ligand. For instance, some studies have shown that the same ligand can behave as a bidentate ligand in some complexes and as a tridentate ligand in others. researchgate.net In some cases, the furan ring oxygen participates in coordination, while in others it does not. nih.gov The coordination can also involve other functional groups present on the ligand, such as a hydroxyl group. nih.govresearchgate.net

Table 2: Common Binding Modes of Furan-Carbothioamide Derivatives

| Ligand Type | Donor Atoms | Chelation | Tautomerism |

| Schiff bases | Azomethine N, Thioamide S | Bidentate (N,S) | Thioketo-enol |

| Schiff bases | Azomethine N, Thioamide S, Furan O | Tridentate (N,S,O) | Thioketo-enol |

| Acylthioureas | Carbonyl O, Thioamide S, Amide N | Tridentate (O,N,S) | Thioketo-enol |

| Hydrazones | Azomethine N, Enolic O | Bidentate (N,O) | Keto-enol |

Spectroscopic and Magnetic Characterization of Metal Complexes

The structures and properties of metal complexes with furan-carbothioamide ligands are elucidated using a variety of spectroscopic and magnetic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for determining the binding mode of the ligand. jyotiacademicpress.netresearchgate.net Shifts in the vibrational frequencies of key functional groups upon complexation provide direct evidence of coordination. For example, a shift to lower frequency of the ν(C=S) band and a shift in the ν(C=N) (azomethine) band indicate the involvement of the thioamide sulfur and azomethine nitrogen in coordination. researchgate.net The appearance of new bands in the far-IR region can be assigned to ν(M-N) and ν(M-S) vibrations, further confirming coordination. researchgate.net

Electronic Spectroscopy (UV-Vis): UV-Vis spectroscopy provides information about the electronic transitions within the complex and helps in determining the coordination geometry. jyotiacademicpress.netnih.gov The spectra of the complexes typically show bands corresponding to intra-ligand transitions (π→π* and n→π*) and ligand-to-metal charge transfer (LMCT) bands. nih.gov The d-d transitions of the metal ion, which are often weak, can provide insights into the geometry of the complex (e.g., octahedral, tetrahedral, or square planar). researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Pd(II), Pt(II)), ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the complexes in solution. nih.govresearchgate.net Shifts in the chemical shifts of protons and carbons near the coordination sites upon complexation confirm the binding of the ligand to the metal ion. nih.gov For instance, a downfield shift of the azomethine proton signal is indicative of its coordination to the metal center. nih.gov

Electron Spin Resonance (ESR) Spectroscopy: ESR spectroscopy is used to study paramagnetic complexes, such as those of Cu(II) and Mn(II). dntb.gov.ua The g-values and hyperfine splitting patterns obtained from the ESR spectra can provide detailed information about the coordination environment, the nature of the metal-ligand bonding, and the geometry of the complex. dntb.gov.ua

Magnetic Susceptibility Measurements: Magnetic moment measurements at room temperature help in determining the number of unpaired electrons in the central metal ion and, consequently, its oxidation state and the geometry of the complex. jyotiacademicpress.netresearchgate.net For example, magnetic moment values can distinguish between high-spin and low-spin octahedral complexes or between tetrahedral and square planar geometries for Ni(II) complexes. researchgate.net

Table 3: Spectroscopic and Magnetic Data for Selected Furan-Carbothioamide Complexes

| Complex | Technique | Key Findings | Inferred Geometry |

| [Cu(HL2)Cl2] | UV-Vis, Magnetic Moment | d-d transitions, µeff = 1.5 B.M. | Distorted Octahedral |

| [Ni(HL2)2]Cl2 | UV-Vis, Magnetic Moment | d-d transitions at 15,505 cm⁻¹ and 19,610 cm⁻¹, µeff = 3.39 B.M. | Tetrahedral |

| [Pd(FFAAPTS)Cl2] | UV-Vis | d-d transitions | Square Planar |

| [Rh(FFAAPTS)Cl3] | UV-Vis | d-d transitions | Octahedral |

| [Co(H3L)(OAc)(H2O)2] | Magnetic Moment | µeff suggestive of 3 unpaired electrons | Octahedral |

| [Cu(H3L)(OAc)] | ESR, Magnetic Moment | Anisotropic g-values, µeff = 1.53 B.M. | Square Pyramidal |

Theoretical Studies on Coordination Geometries and Electronic Properties of Complexes

Computational methods, particularly Density Functional Theory (DFT), are increasingly being used to complement experimental data and provide deeper insights into the coordination geometries and electronic properties of metal complexes with furan-carbothioamide ligands. nih.govdntb.gov.ua

Geometry Optimization: DFT calculations can be used to optimize the molecular structures of the ligands and their metal complexes. dntb.gov.ua The calculated bond lengths, bond angles, and dihedral angles can be compared with experimental data from X-ray crystallography, where available, to validate the computational model. rsc.org These optimized geometries can reveal subtle structural details and help in understanding the preferred coordination modes. nih.gov

Electronic Properties: Theoretical calculations provide valuable information about the electronic structure of the complexes. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution helps in understanding the reactivity and electronic transitions within the complex. researchgate.net The HOMO-LUMO energy gap is an important parameter related to the chemical stability and reactivity of the molecule. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to investigate the nature of the metal-ligand bonds and the charge distribution within the complex. acs.org It provides information about donor-acceptor interactions and the extent of covalent character in the coordination bonds.

Time-Dependent DFT (TD-DFT): TD-DFT calculations can be employed to simulate the electronic absorption spectra (UV-Vis) of the complexes. acs.org By comparing the calculated spectra with the experimental ones, the nature of the electronic transitions (e.g., d-d, LMCT, intra-ligand) can be assigned with greater confidence.

Hirshfeld Surface Analysis: This computational tool is used to visualize and quantify intermolecular interactions in the crystal structures of these complexes, providing insights into the forces that stabilize the crystal packing. rsc.orgmdpi.com

These theoretical studies provide a molecular-level understanding of the factors governing the structure, stability, and properties of furan-carbothioamide metal complexes, which is essential for the rational design of new complexes with desired functionalities. nih.gov

Mechanistic Studies of Furan 3 Carbothioamide Reactions and Interactions

Reaction Mechanisms in Heterocyclic Synthesis (e.g., Nucleophilic Addition-Elimination, Cyclization Pathways)

Furan-3-carbothioamide and its derivatives are versatile precursors in heterocyclic synthesis, primarily due to the reactivity of the thioamide functional group. The sulfur and nitrogen atoms within the carbothioamide moiety serve as excellent nucleophiles, while the thiocarbonyl carbon is electrophilic, allowing the molecule to participate in a variety of cyclization and addition-elimination reactions.

The synthesis of complex heterocyclic systems often involves the reaction of the carbothioamide with bifunctional electrophiles. A common pathway is the Hantzsch thiazole (B1198619) synthesis or similar cyclocondensation reactions. For instance, reacting furan-containing carbothioamides with α-halocarbonyl compounds, such as phenacyl bromides or ethyl chloroacetate (B1199739), leads to the formation of substituted thiazole rings. acs.orgnih.gov The mechanism proceeds via an initial nucleophilic attack by the sulfur atom on the electrophilic carbon of the α-halocarbonyl, displacing the halide in a nucleophilic substitution step. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step yields the aromatic thiazole ring. nih.gov

Another key mechanistic pathway involves the reaction with hydrazonoyl halides. In the presence of a base like triethylamine (B128534), hydrazonoyl halides generate nitrilimines in situ. The carbothioamide can then react with this 1,3-dipole. Two competing pathways have been proposed for this reaction:

A 1,3-dipolar cycloaddition of the nitrilimine to the C=S double bond of the carbothioamide. nih.gov

A stepwise mechanism involving the nucleophilic addition of the thiol tautomer of the carbothioamide to the nitrilimine, forming a thiohydrazonate ester intermediate which then undergoes cyclization. nih.gov

Furthermore, furan-carbothioamide derivatives can undergo intramolecular cyclization or react with other reagents to form a variety of heterocyclic structures. For example, furan-2-carbaldehyde thiosemicarbazone, a related structure, undergoes nucleophilic substitution and cyclization with reagents like chloroacetyl chloride to yield thiazolidin-4-ones. nih.gov The synthesis of furan-3-carboxamides, close analogs, can be achieved through the nucleophilic displacement of a trichloromethyl group by nitrogen-containing compounds, showcasing the utility of nucleophilic substitution mechanisms. nih.gov The versatility of these pathways allows for the creation of diverse and complex molecular scaffolds incorporating the furan (B31954) moiety. evitachem.comresearchgate.nethelsinki.fi

Table 1: Examples of Heterocyclic Synthesis from Furan-Carbothioamide Derivatives

| Starting Material | Reagent(s) | Key Mechanistic Steps | Product | Reference(s) |

|---|---|---|---|---|

| 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | Ethyl 2-chloro-3-oxobutanoate | Nucleophilic substitution, Cyclocondensation | Ethyl 2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole-5-carboxylate | nih.gov |